molecular formula C10H8ClN3O B1397739 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine CAS No. 1225278-67-0

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine

Cat. No. B1397739
M. Wt: 221.64 g/mol
InChI Key: GSVHOFHRMKFDSQ-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine, also known as CCYPA or 2-APA-CP, is a highly researched chemical compound with multiple applications in various fields. It is a useful synthetic intermediate .


Synthesis Analysis

The compound was synthesized using 2-bromo-1-phenylethanone and (5-(2-chloropyridin-4-yloxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylmethanamine with different aromatic aldehydes . The characterization studies were evaluated by IR, NMR, and mass spectral analysis .


Molecular Structure Analysis

The molecular formula of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is C10H8ClN3O. The molecular weight is 221.64 g/mol.


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of novel amide derivatives . These derivatives were assessed for their antiproliferative activity against the human breast cancer cell line MCF7 .

Future Directions

Based on their high potency in the cellular environment, these straightforward pyrazole-3-carboxamide derivatives may possess the potential to design more potent compounds for intervention with cancer cell proliferation .

properties

IUPAC Name

5-(2-chloropyridin-4-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-5-7(3-4-13-9)15-8-1-2-10(12)14-6-8/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVHOFHRMKFDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC2=CC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine

Synthesis routes and methods I

Procedure details

2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine (0.540 g, 2.146 mmol) was dissolved in THF (54 ml) and MeOH (54 ml). Ammonium chloride (1.148 g, 21.46 mmol) was then added, followed by zinc dust (1.403 g, 21.46 mmol). The reaction was stirred at RT for 45 minutes, filtered over Celite® and concentrated under reduced pressure to yield 5-(2-chloropyridin-4-yloxy)pyridin-2-amine as a brown solid (0.49 g, 99%). It was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6): δ 8.46 (d, 1H), 7.81 (d, 1H), 7.30 (dd, 1H), 6.90 (m, 2H), 6.50 (d, 1H), 6.08 (s, 2H); MS (ESI) m/z: 222.0 (M+H+).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
1.148 g
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.403 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-((6-nitropyridin-3-yl)oxy)pyridine (20.0 g, 79 mmol) in MeOH (40 mL) was hydrogenated in presence of Raney Nickel (2.00 g, 34.1 mmol) at 40 psi for 3 h. The catalyst was removed via filtration, rinsed with MeOH and the filtrate concentrated to dryness to afford 5-((2-chloropyridin-4-yl)oxy)pyridin-2-amine (18.52 g, 105%) as a brown solid. MS (ESI) m/z: 222.0 (M+H+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of Example A1 (2.55 g, 10.13 mmol) and NH4Cl (5.42 g, 101 mmol) in THF (250 mL) and MeOH (250 mL) was treated with zinc dust (6.63 g, 101 mmol), stirred at RT for 3 h, the solids removed via filtration and the filtrate concentrated to dryness and purified by silica gel chromatography to provide 5-((2-chloropyridin-4-yl)oxy)pyridin-2-amine (1.41 g, 63% yield).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
6.63 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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